REACTION_CXSMILES
|
ClC1C=CC(NC(N)=S)=NC=1.C(OC(=O)C(=O)CBr)C.[CH2:21]([O:23][C:24]([C:26]1[N:27]=[C:28]([NH:31][C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][N:33]=2)[S:29][CH:30]=1)=[O:25])[CH3:22]>CO.CO.O1CCCC1.[OH-].[Na+].O>[CH2:21]([O:23][C:24]([C:26]1[N:27]=[C:28]([NH:31][C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][N:33]=2)[S:29][CH:30]=1)=[O:25])[CH3:22].[Cl:38][C:35]1[CH:36]=[CH:37][C:32]([NH:31][C:28]2[S:29][CH:30]=[C:26]([C:24]([OH:25])=[O:23])[N:27]=2)=[N:33][CH:34]=1 |f:4.5,6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)NC(=S)N
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CBr)=O)=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)NC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The crude product was washed with a dichloromethane:hexane (1:1, 200 mL) solution
|
Type
|
CUSTOM
|
Details
|
to give a substantially pure product
|
Type
|
CUSTOM
|
Details
|
The crude product was used in subsequent steps without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)NC1=NC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)NC=1SC=C(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC(NC(N)=S)=NC=1.C(OC(=O)C(=O)CBr)C.[CH2:21]([O:23][C:24]([C:26]1[N:27]=[C:28]([NH:31][C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][N:33]=2)[S:29][CH:30]=1)=[O:25])[CH3:22]>CO.CO.O1CCCC1.[OH-].[Na+].O>[CH2:21]([O:23][C:24]([C:26]1[N:27]=[C:28]([NH:31][C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][N:33]=2)[S:29][CH:30]=1)=[O:25])[CH3:22].[Cl:38][C:35]1[CH:36]=[CH:37][C:32]([NH:31][C:28]2[S:29][CH:30]=[C:26]([C:24]([OH:25])=[O:23])[N:27]=2)=[N:33][CH:34]=1 |f:4.5,6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)NC(=S)N
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CBr)=O)=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)NC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The crude product was washed with a dichloromethane:hexane (1:1, 200 mL) solution
|
Type
|
CUSTOM
|
Details
|
to give a substantially pure product
|
Type
|
CUSTOM
|
Details
|
The crude product was used in subsequent steps without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)NC1=NC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)NC=1SC=C(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |